

A Spectroscopic Showdown: Differentiating 3,5-Difluoroisonicotinonitrile and Its Isomers

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Compound of Interest

Compound Name: 3,5-Difluoroisonicotinonitrile

Cat. No.: B577487

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For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical, yet often challenging, step in chemical synthesis and characterization. This guide provides a comparative spectroscopic analysis of **3,5-Difluoroisonicotinonitrile** and its structural isomers, offering a framework for their unambiguous differentiation.

The subtle differences in fluorine and cyano group placement across the pyridine ring of **3,5-Difluoroisonicotinonitrile** and its isomers give rise to unique spectral fingerprints. This publication details the expected variations in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimental spectra for these specific compounds in public databases, this guide leverages established spectroscopic principles and predicted data from computational models to highlight the key distinguishing features.

Comparative Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for **3,5-Difluoroisonicotinonitrile** and a selection of its isomers. These values serve as a guide for interpreting experimental results.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts (ppm)

Compound	Predicted ¹ H Chemical Shifts (ppm)	Predicted ¹³ C Chemical Shifts (ppm)
3,5-Difluoroisonicotinonitrile	H2/H6: ~8.6 (d)	C2/C6: ~160 (dd), C3/C5: ~145 (dd), C4: ~110 (t), CN: ~115
2,6-Difluoroisonicotinonitrile	H3/H5: ~7.2 (t)	C2/C6: ~165 (d), C3/C5: ~110 (t), C4: ~130 (t), CN: ~114
2,5-Difluoroisonicotinonitrile	H3: ~8.7 (s), H4: ~7.9 (dd), H6: ~8.5 (d)	C2: ~158 (d), C3: ~120 (d), C4: ~135 (dd), C5: ~150 (d), C6: ~148 (d), CN: ~116

Note: Predictions are based on computational models and may vary from experimental values. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and dd (doublet of doublets).

Table 2: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

Compound	C≡N Stretch	C-F Stretch	Aromatic C=C/C=N Stretch
3,5-Difluoroisonicotinonitrile	~2240	~1300-1100	~1600-1400
2,6-Difluoroisonicotinonitrile	~2235	~1300-1100	~1610-1420
2,5-Difluoroisonicotinonitrile	~2238	~1300-1100	~1590-1410

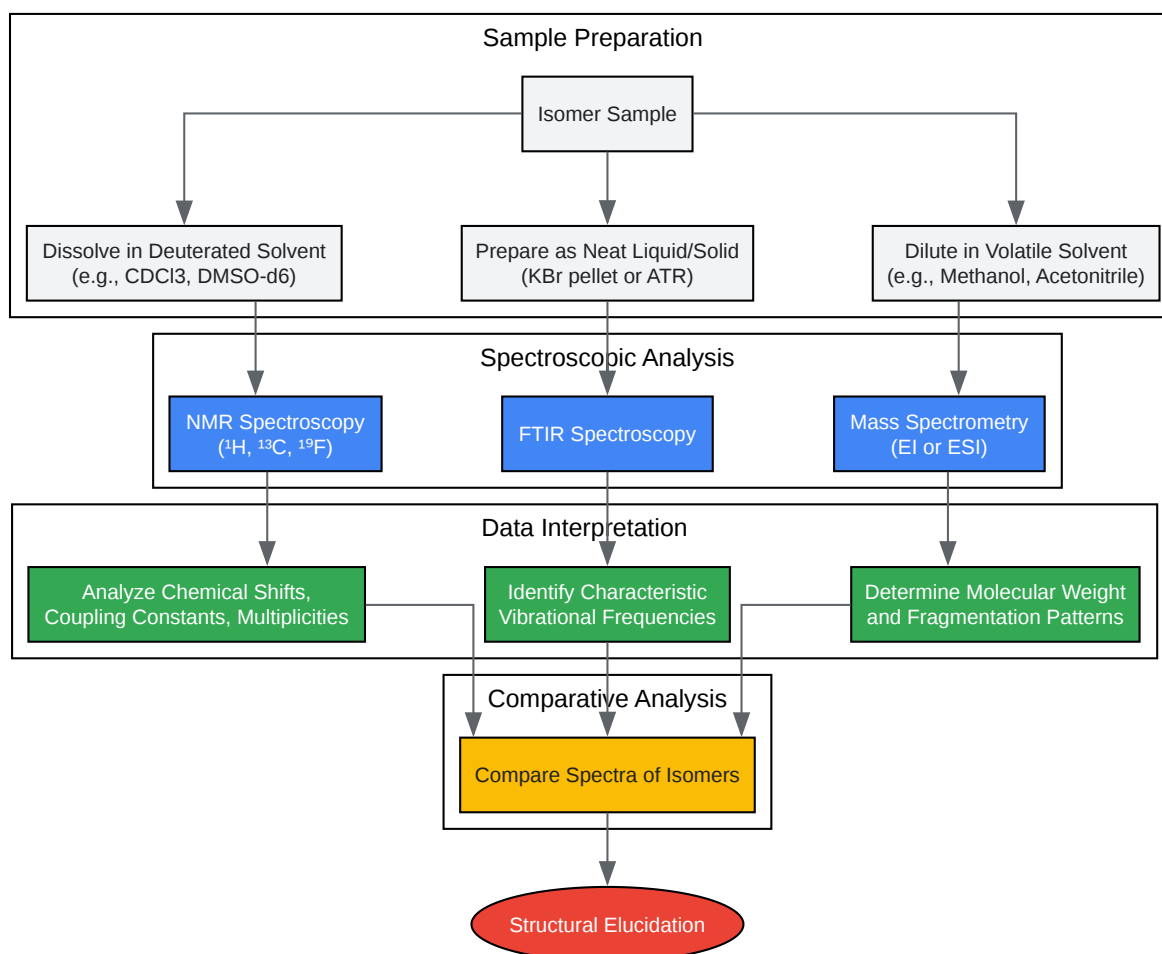
Table 3: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragmentation Pattern
3,5-Difluoroisonicotinonitrile	140.02	Loss of HCN, loss of F
2,6-Difluoroisonicotinonitrile	140.02	Loss of HCN, loss of F
2,5-Difluoroisonicotinonitrile	140.02	Loss of HCN, loss of F

Experimental Workflow and Methodologies

The following diagram and protocols outline the standard procedures for the spectroscopic analysis of difluoroisonicotinonitrile isomers.

General Workflow for Spectroscopic Comparison



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